molecular formula C10H10O B12900374 2,5-Dimethylbenzofuran CAS No. 29040-46-8

2,5-Dimethylbenzofuran

Cat. No.: B12900374
CAS No.: 29040-46-8
M. Wt: 146.19 g/mol
InChI Key: GABZMWUBFGPQPX-UHFFFAOYSA-N
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Description

2,5-Dimethylbenzofuran is an organic compound belonging to the benzofuran family, characterized by a fused benzene and furan ring structure. This compound is notable for its two methyl groups attached at the 2 and 5 positions of the benzofuran ring. It has a molecular formula of C({10})H({10})O and a molecular weight of 146.19 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylbenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of 2,5-dimethylphenol with an appropriate aldehyde in the presence of an acid catalyst. This reaction proceeds through an electrophilic aromatic substitution mechanism, forming the benzofuran ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylbenzofuran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it to dihydrobenzofurans.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzofuran ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-2,5-dione, while reduction can produce 2,5-dimethyldihydrobenzofuran .

Scientific Research Applications

2,5-Dimethylbenzofuran has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Its derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications include the development of drugs targeting specific biological pathways.

    Industry: Used in the synthesis of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,5-Dimethylbenzofuran exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, certain derivatives may inhibit enzyme activity by binding to the active site, thereby affecting metabolic pathways .

Comparison with Similar Compounds

    Benzofuran: The parent compound without methyl groups.

    2-Methylbenzofuran: A single methyl group at the 2 position.

    5-Methylbenzofuran: A single methyl group at the 5 position.

Uniqueness: 2,5-Dimethylbenzofuran is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability, alter its electronic properties, and potentially increase its efficacy in various applications compared to its analogs .

Properties

CAS No.

29040-46-8

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

2,5-dimethyl-1-benzofuran

InChI

InChI=1S/C10H10O/c1-7-3-4-10-9(5-7)6-8(2)11-10/h3-6H,1-2H3

InChI Key

GABZMWUBFGPQPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2)C

Origin of Product

United States

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